

4-Benzyloxy-3,3-dimethylbut-1-yne CAS number 1092536-54-3.

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Compound of Interest

Compound Name: 4-Benzyloxy-3,3-dimethylbut-1-yne

Cat. No.: B1526602

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Core Chemical Attributes and Physicochemical Properties

4-Benzyloxy-3,3-dimethylbut-1-yne, with the CAS number 1092536-54-3, is a substituted alkyne that presents as a liquid at room temperature.^{[1][2]} Its molecular structure is characterized by a benzene ring linked via an ether bond to a dimethyl-substituted butynyl chain.^[3] This structure imparts a hydrophobic character to the molecule.^[3]

Property	Value	Source
CAS Number	1092536-54-3	[1]
Molecular Formula	C ₁₃ H ₁₆ O	[4]
Molecular Weight	188.27 g/mol	[2]
Physical Form	Liquid	[1][2]
Boiling Point (Predicted)	255.6 ± 23.0 °C at 760 mmHg	[1][5]
Density (Predicted)	0.965 ± 0.06 g/cm ³	[5]
Purity	Typically ≥97%	[4][6]
Storage	2-8°C, Sealed in a dry environment	[2]
Synonyms	((((2,2-dimethylbut-3-yn-1-yl)oxy)methyl)benzene	[1]

Synthesis Strategy: A Mechanistic Perspective

The synthesis of **4-Benzyloxy-3,3-dimethylbut-1-yne** can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the sodium salt of 3,3-dimethylbut-1-yn-4-ol is reacted with benzyl bromide.

The causality behind this choice of reagents lies in the high reactivity of the primary benzylic halide towards S_N2 displacement and the relatively low steric hindrance around the primary alcohol of the starting butynol, which facilitates the formation of the alkoxide and subsequent etherification.

Experimental Protocol: Synthesis of 4-Benzyloxy-3,3-dimethylbut-1-yne

Materials:

- 3,3-dimethylbut-1-yn-4-ol

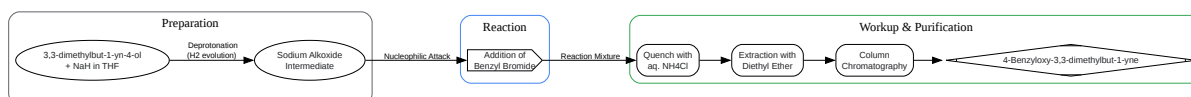
- Sodium hydride (60% dispersion in mineral oil)
- Benzyl bromide
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3,3-dimethylbut-1-yn-4-ol (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0°C in an ice bath.
- Slowly add sodium hydride (1.2 eq) portion-wise to the stirred solution. The reaction mixture will evolve hydrogen gas. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
- Etherification: Cool the reaction mixture back to 0°C . Add benzyl bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes.
- Allow the reaction to warm to room temperature and stir overnight.
- Workup: Quench the reaction by the slow addition of saturated aqueous NH_4Cl .
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **4-Benzyloxy-3,3-dimethylbut-1-yne** as a clear liquid.

Diagram of the Synthetic Workflow:



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Caption: Synthetic workflow for **4-Benzyloxy-3,3-dimethylbut-1-yne**.

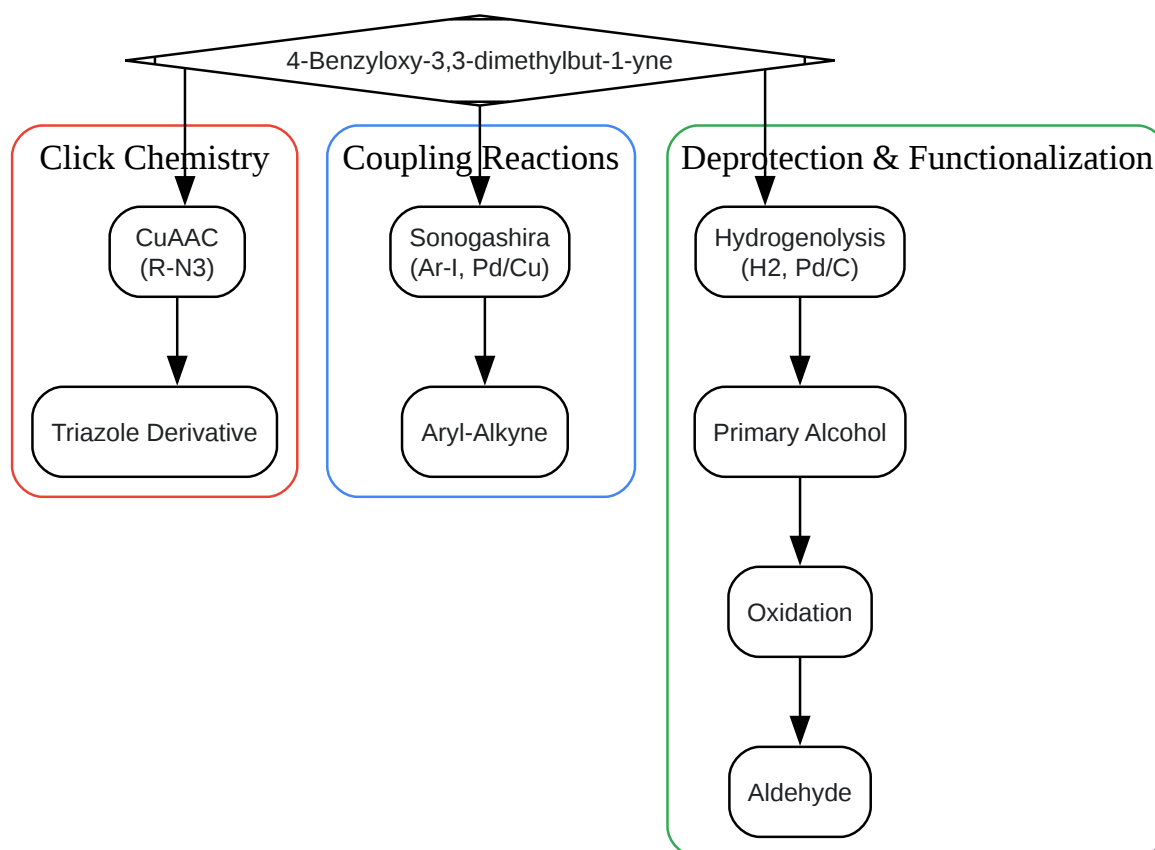
Potential Applications in Drug Discovery and Organic Synthesis

The unique structural features of **4-Benzyloxy-3,3-dimethylbut-1-yne** make it a valuable intermediate in several areas of chemical research.

- Click Chemistry: The terminal alkyne functionality allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This enables the facile construction of triazole-containing molecules, which are important scaffolds in medicinal chemistry.
- Fragment-Based Drug Discovery (FBDD): The compound can serve as a fragment for screening against biological targets. The benzyloxy and dimethylbutynyl groups present distinct pharmacophoric features that can be elaborated upon to develop more potent and selective ligands. While this specific molecule is not directly cited in drug discovery literature, related structures containing benzyloxy groups are explored as neuroprotective agents.^[7]

- **Synthesis of Complex Molecules:** The alkyne can be further functionalized through various reactions such as Sonogashira coupling, hydroboration-oxidation, and metal-catalyzed C-H activation, providing access to a wide array of more complex molecular architectures. The benzyl protecting group is stable under a variety of reaction conditions and can be readily removed via hydrogenolysis to reveal the primary alcohol for further derivatization.

Diagram of Potential Reaction Pathways:



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Caption: Potential synthetic transformations of the title compound.

Safety and Handling

4-Benzyloxy-3,3-dimethylbut-1-yne is classified as harmful if swallowed (H302).^{[1][2]}

Standard laboratory safety precautions should be followed when handling this compound,

including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[6] It should be handled in a well-ventilated area or a chemical fume hood.

Conclusion

4-Benzyloxy-3,3-dimethylbut-1-yne is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its unique structural motifs provide a gateway to a diverse range of more complex molecules. For researchers in drug discovery and organic synthesis, this compound represents a powerful tool for the construction of novel chemical entities with potential biological activity. The strategic combination of a reactive alkyne handle and a protected alcohol function within a sterically defined framework ensures its continued relevance in modern chemical research.

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References

- 1. 4-Benzyloxy-3,3-dimethylbut-1-yne | 1092536-54-3 [sigmaaldrich.com]
- 2. 4-Benzyloxy-3,3-dimethylbut-1-yne | 1092536-54-3 [sigmaaldrich.com]
- 3. CAS 1092536-54-3: [[(2,2-Dimethyl-3-butyn-1-yl)oxy]methyl]... [cymitquimica.com]
- 4. Synthonix, Inc > Alkynes > 1092536-54-3 | 4-Benzyloxy-3,3-dimethylbut-1-yne [synthonix.com]
- 5. Benzene, [[(2,2-diMethyl-3-butyn-1-yl)oxy]Methyl]- CAS 1092536-54-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 4-Benzyloxy-3,3-dimethylbut-1-yne 97% | CAS: 1092536-54-3 | AChemBlock [achemblock.com]
- 7. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
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